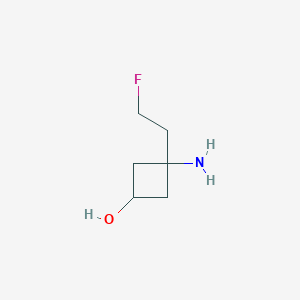

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol

Description

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol is a fascinating chemical compound with diverse applications in scientific research. This compound exhibits unique properties that make it invaluable in areas such as drug development, organic synthesis, and catalysis. It is known for its reactivity and selectivity, making it a valuable asset for advanced research and development projects .

Properties

IUPAC Name |

3-amino-3-(2-fluoroethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-2-1-6(8)3-5(9)4-6/h5,9H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYBGMNGKNMNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CCF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-fluoroethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The compound can undergo substitution reactions, where the amino or fluoroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce different amines or alcohols.

Scientific Research Applications

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-3-(2-chloroethyl)cyclobutan-1-ol

- 3-Amino-3-(2-bromoethyl)cyclobutan-1-ol

- 3-Amino-3-(2-iodoethyl)cyclobutan-1-ol

Uniqueness

Compared to similar compounds, 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol exhibits unique properties due to the presence of the fluoroethyl group. This group imparts distinct reactivity and selectivity, making the compound particularly valuable in specific research and industrial applications.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor with a fluoroethyl substituent. Key steps include:

- Use of NaBH₄ or NaBH(OAc)₃ as reducing agents to stabilize intermediates.

- Temperature control (0–25°C) to minimize side reactions.

- pH optimization (neutral to slightly acidic) to enhance amine reactivity.

Enamine Ltd. catalogs this compound as a building block, suggesting established synthetic protocols . For similar cyclobutane derivatives, one-step AI-driven synthesis planning (e.g., using Reaxys or Pistachio databases) can predict feasible routes .

Q. Which spectroscopic techniques are most effective for confirming structure and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring strain effects (e.g., cyclobutane ring protons at δ 2.5–4.0 ppm) .

- X-ray Crystallography : Resolves stereochemistry, particularly for diastereomers arising from the 2-fluoroethyl group .

- Mass Spectrometry (HRMS) : Confirms molecular formula (C₆H₁₁FNO) and detects fragmentation patterns.

Q. What in vitro assays are suitable for initial bioactivity assessment?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like enzymes or receptors .

- Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive binding assays.

- Enzyme Inhibition Assays : Monitor activity changes in targets (e.g., kinases) using fluorogenic substrates.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluoroethyl substituent?

- Methodological Answer :

- Comparative Substituent Analysis : Synthesize analogs with halogens (Cl, Br), methyl, or hydroxyl groups at the 3-position.

- Lipophilicity Measurements : LogP assays compare hydrophobicity; fluorinated groups often enhance membrane permeability .

- Table: Substituent Effects on Activity

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| 2-fluoroethyl | 3-position | ↑ Lipophilicity | |

| Hydroxymethyl | 1-position | ↑ Hydrogen bonding | |

| Methylamino | 3-position | ↑ Receptor binding |

Q. What strategies resolve contradictions in binding affinity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate SPR data with ITC (thermodynamic parameters) or microscale thermophoresis (MST).

- Buffer Standardization : Use consistent pH, ionic strength, and co-solvents to minimize variability.

- Control Compounds : Include known binders (e.g., ATP for kinases) to calibrate assay conditions .

Q. What computational methods predict stereochemistry-dependent target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model cyclobutane ring flexibility and fluorine’s electronegativity effects.

- Docking Studies (AutoDock Vina) : Compare enantiomer binding poses in protein active sites.

- QM/MM Calculations : Assess electronic effects of the fluoroethyl group on transition states .

Q. How does metabolic stability impact pharmacokinetic profiling?

- Methodological Answer :

- Liver Microsomal Assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to measure clearance rates.

- LC-MS/MS Analysis : Identify metabolites (e.g., oxidative defluorination or hydroxylation products).

- Plasma Protein Binding : Use ultrafiltration to assess free fraction availability .

Q. What is the role of the cyclobutane ring in target selectivity?

- Methodological Answer :

- Ring Strain Analysis : Compare activity against acyclic or cyclohexane analogs to isolate strain effects.

- Crystallographic Studies : Resolve ligand-receptor complexes to identify ring-mediated hydrophobic interactions .

Q. How to evaluate enantiomer-specific pharmacological effects?

- Methodological Answer :

Q. What in silico approaches prioritize derivatives for lead optimization?

- Methodological Answer :

- Virtual Screening (Schrödinger, MOE) : Filter libraries based on pharmacophore models of the cyclobutane scaffold.

- ADMET Prediction (SwissADME) : Rank compounds by predicted solubility, toxicity, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.